Cas no 75014-26-5 ((S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol)

(S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol structure
75014-26-5 structure
Product Name:(S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol
CAS No:75014-26-5
MF:C11H22N4O3S
MW:290.382380962372
CID:4557060
Update Time:2025-07-01

(S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol Chemical and Physical Properties

Names and Identifiers

    • Timolol Impurity 2
    • (2S)-1-[(1,1-Dimethylethyl)amino]-3
    • Timolol EP Impurity 2
    • 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-[(2-hydroxyethyl)amino]-1,2,5-thiadiazol-3-yl]oxy]-, (S)- (9CI)
    • (S)?-1-?[(1,?1-?Dimethylethyl)?amino]?-?3-?[[4-?[(2-?hydroxyethyl)?amino]?-?1,?2,?5-?thiadiazol-?3-?yl]?oxy]?-?2-?propanol
    • (2S)-1-[(1,1-Dimethylethyl)amino]-3-[[4-[(2-hydroxyethyl)amino]-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol
    • (S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol
    • Inchi: 1S/C11H22N4O3S/c1-11(2,3)13-6-8(17)7-18-10-9(12-4-5-16)14-19-15-10/h8,13,16-17H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1
    • InChI Key: ATTFJZVUWAYAIV-QMMMGPOBSA-N
    • SMILES: C(NC(C)(C)C)[C@H](O)COC1C(NCCO)=NSN=1

(S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D457485-2.5mg
(S)​-1-​[(1,​1-​Dimethylethyl)​amino]​-​3-​[[4-​[(2-​hydroxyethyl)​amino]​-​1,​2,​5-​thiadiazol-​3-​yl]​oxy]​-​2-​propanol
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(S)​-1-​[(1,​1-​Dimethylethyl)​amino]​-​3-​[[4-​[(2-​hydroxyethyl)​amino]​-​1,​2,​5-​thiadiazol-​3-​yl]​oxy]​-​2-​propanol
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Additional information on (S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol

Introduction to (S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol and Its Significance in Modern Chemical Biology

The compound with the CAS number 75014-26-5 and the product name (S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol represents a fascinating molecule in the realm of chemical biology. This intricate structure, characterized by its complex heterocyclic framework and functional groups, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The molecule's unique chemical profile makes it a promising candidate for various therapeutic interventions, particularly in the context of addressing complex biological pathways.

In recent years, there has been a surge in interest regarding the development of novel compounds that can modulate biological processes with high specificity and efficacy. The compound in question exemplifies this trend, as it integrates multiple pharmacophoric elements that are known to interact with biological targets in a precise manner. Specifically, the presence of a thiadiazole ring system, combined with amine and hydroxyl functionalities, suggests a multifaceted interaction potential with enzymes and receptors involved in critical cellular processes.

The stereochemistry of the compound, particularly the (S)-configuration at the chiral center, is another crucial aspect that enhances its therapeutic potential. Chiral drugs often exhibit different biological activities depending on their stereochemical configuration, making the precise control of stereochemistry essential for achieving desired pharmacological outcomes. The (S)-configuration of this compound may contribute to its selectivity and reduced side effects compared to its enantiomer.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such complex molecules with greater accuracy. These tools have been instrumental in understanding how (S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol interacts with biological targets at the molecular level. For instance, studies using molecular dynamics simulations have revealed that the thiadiazole moiety can form stable hydrogen bonds with specific residues in target proteins, thereby modulating their activity.

The hydroxyl and amine groups present in the molecule also play a pivotal role in its interactions. These functional groups are known to participate in hydrogen bonding networks, which are essential for stabilizing protein-ligand complexes. This characteristic makes the compound a versatile scaffold for designing molecules that can tightly bind to biological targets without causing off-target effects. Furthermore, the 1-adamantyl group provides steric hindrance, which can enhance binding affinity by preventing unwanted interactions.

In the context of drug discovery, thiadiazole derivatives have shown promise as scaffolds for developing antimicrobial, anti-inflammatory, and anticancer agents. The compound under discussion shares structural similarities with several known bioactive molecules that have demonstrated efficacy in preclinical studies. For example, related thiadiazole compounds have been reported to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. These findings suggest that (S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol may exhibit similar properties and could be developed into a novel therapeutic agent.

Current research is focused on exploring the pharmacological profile of this compound through both in vitro and in vivo studies. In vitro assays have been designed to evaluate its interaction with various enzymes and receptors relevant to human health. Preliminary results indicate that the compound exhibits potent activity against several targets of interest. For instance, it has shown inhibitory effects on enzymes such as kinases and phosphodiesterases that are implicated in inflammatory responses and cell signaling pathways.

The compound's potential as an anti-inflammatory agent is particularly intriguing given the increasing prevalence of chronic inflammatory diseases worldwide. Inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. By modulating inflammatory pathways at the molecular level, (S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol could offer a new therapeutic approach for managing these conditions.

Another area of interest is its potential application in oncology research. Cancer cells often exhibit altered signaling pathways that drive their uncontrolled growth and survival. The ability of this compound to interact with key enzymes and receptors involved in these pathways makes it a promising candidate for developing anticancer drugs. Additionally,its ability to induce apoptosis (programmed cell death) in cancer cells without harming healthy cells could make it an attractive option for targeted cancer therapy.

The synthesis of this complex molecule presents unique challenges due to its intricate structure. However,recent advances in synthetic chemistry have made it possible to construct such molecules with high efficiency and purity。 Techniques such as asymmetric synthesis have been employed to ensure the correct stereochemical configuration at chiral centers, which is crucial for achieving optimal pharmacological activity。

In conclusion,the compound CAS number 75014-26-5,named as (S)-1-(1,1-Dimethylethyl)amino-3-4-(2-hydroxyethyl)amino-1,2,5-thiadiazol-3-yloxy-2-propanol, represents a significant advancement in chemical biology。 Its multifaceted structure,stereochemical configuration,and potential interactions with biological targets make it a promising candidate for various therapeutic applications。 As research continues to uncover its pharmacological properties,this molecule holds great promise for contributing to innovative treatments for complex diseases。

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